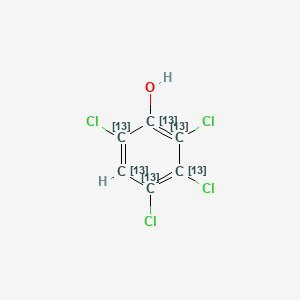

Tetrachlorophenol-13C6

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tetrachlorophenol-13C6 is an organochloride of phenol that contains four covalently bonded chlorine atoms . It is used in scientific research and finds applications in various fields like environmental monitoring and pharmaceutical studies.

Synthesis Analysis

Tetrachlorophenols are produced by electrophilic halogenation of phenol with chlorine . Different isomers of tetrachlorophenol exist according to which ring positions on the phenol contain chlorine atoms .Molecular Structure Analysis

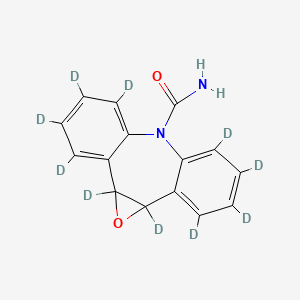

The molecular formula of Tetrachlorophenol-13C6 is 13C6 H2 Cl4 O . It has a molecular weight of 237.847 .Chemical Reactions Analysis

The major mode of action of chlorophenols is the uncoupling of oxidative phosphorylation . The strength of the uncoupling effect is related to the degree of chlorination .Physical And Chemical Properties Analysis

Tetrachlorophenol-13C6 is a beige solid . It sublimes at its boiling point . It has a specific gravity of 1.6 .Aplicaciones Científicas De Investigación

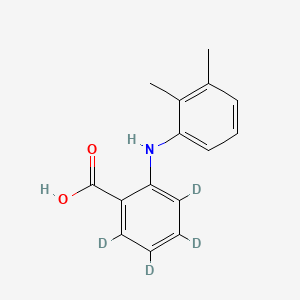

Chemical Analysis

Tetrachlorophenol-13C6 can be used in chemical analysis due to its unique structure and properties . It has a molecular weight of 231.891 and its chemical structure can be analyzed using various techniques such as IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .

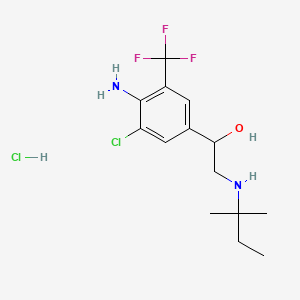

Enzymatic Synthesis

Tetrachlorophenol-13C6 can be used in enzymatic synthesis. For example, it has been used in the assembly of [13C6]galactose into lacto-N- and lacto-N-neo-type human milk oligosaccharides (HMOS) structures up to octaoses . This process involves the use of UDP-[15N]GlcNAc for the enzymatic synthesis of [13C6/15N]lacto-N-neo-tetraose .

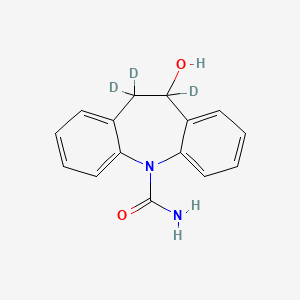

Mass Spectrometry-Based Quantification

The use of Tetrachlorophenol-13C6 in mass spectrometry-based quantification has been demonstrated. Specifically, it has been used in the analysis of tetraose in complex biological mixtures . This application shows the potential of tailored stable isotope reference standards for the mass spectrometry-based quantification .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

Tetrachlorophenol-13C6 is a stable isotope-labeled compound that is synthesized by replacing six hydrogen atoms with carbon-13 atoms in the molecular structure of 2,4,5,6-tetrachlorophenol . .

Mode of Action

Tetrachlorophenols, including Tetrachlorophenol-13C6, are produced by electrophilic halogenation of phenol with chlorine The chlorine atoms are covalently bonded to the phenol molecule

Biochemical Pathways

Research on 13c metabolic flux analysis has shown that certain pathways can be affected by 13c-labeled compounds .

Result of Action

It is known that tetrachlorophenols, as a group, have been classified as possibly carcinogenic to humans .

Propiedades

IUPAC Name |

2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGVRPFIJEJYOFN-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.